molecular formula C6H5ClF2N2O2 B13584140 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid

Cat. No.: B13584140
M. Wt: 210.56 g/mol
InChI Key: ZIVIHXAFVHRBRC-UHFFFAOYSA-N
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Description

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a suitable pyrazole precursor with chlorodifluoromethylating agents such as (chlorodifluoromethyl)trimethylsilane in the presence of a base like triphenylphosphine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, carboxylates, alcohols, and coupled products with various functional groups.

Scientific Research Applications

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid involves its interaction with specific molecular targets. The chlorodifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions . The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (bromodifluoromethyl)trimethylsilane
  • (trifluoromethyl)trimethylsilane
  • 1,1-difluoroalkenes

Uniqueness

3-(chlorodifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylicacid is unique due to the presence of both chlorodifluoromethyl and carboxylic acid groups, which provide a combination of reactivity and binding properties not commonly found in other similar compounds . This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H5ClF2N2O2

Molecular Weight

210.56 g/mol

IUPAC Name

3-[chloro(difluoro)methyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C6H5ClF2N2O2/c1-11-2-3(5(12)13)4(10-11)6(7,8)9/h2H,1H3,(H,12,13)

InChI Key

ZIVIHXAFVHRBRC-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)Cl)C(=O)O

Origin of Product

United States

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